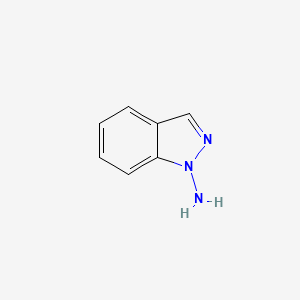

1H-Indazol-1-amine

Vue d'ensemble

Description

1H-Indazol-1-amine is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring this compound is characterized by the presence of an amine group attached to the nitrogen atom in the indazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Indazol-1-amine can be synthesized through various methods, including:

Transition Metal-Catalyzed Reactions: A common approach involves the use of copper(II) acetate as a catalyst.

Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole ring.

Metal-Free Reactions: Some methods do not require metal catalysts, such as the reaction of aryl hydrazones with montmorillonite K-10 under an oxygen atmosphere.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods to ensure high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Analyse Des Réactions Chimiques

1H-Indazol-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or azides to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic environments.

Major Products:

Oxidation: Nitro and nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted indazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

1H-Indazol-1-amine and its derivatives have been extensively studied for their potential as anti-cancer agents . Research indicates that several indazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

- Case Study : A study synthesized a series of indazole derivatives, revealing that compound 2f exhibited potent antiproliferative activity against breast cancer cell lines (IC50 = 0.23–1.15 mM). Treatment with this compound induced apoptosis and inhibited cell migration and invasion, highlighting its potential as a therapeutic agent .

| Compound | Target Cancer Cell Line | IC50 (mM) | Mechanism |

|---|---|---|---|

| 2f | 4T1 (Breast Cancer) | 0.23–1.15 | Apoptosis induction via ROS pathway |

Biochemical Research

In biochemical studies, this compound is utilized to investigate signaling pathways within cells. Its derivatives have been shown to inhibit key enzymes like IDO1, which is implicated in cancer progression.

- Case Study : A novel series of 1H-indazole derivatives demonstrated significant IDO1 inhibitory activities, with one compound achieving an IC50 value of 5.3 μM. This suggests that the indazole scaffold is a promising pharmacophore for developing IDO1 inhibitors .

| Compound | IDO1 Inhibition IC50 (μM) |

|---|---|

| 120 | 5.3 |

Material Science

The unique chemical properties of this compound make it suitable for applications in material science , particularly in the development of advanced materials such as polymers and coatings.

- Application Detail : The incorporation of indazole structures into polymer matrices can enhance their mechanical properties and durability, making them suitable for various industrial applications.

Agricultural Chemistry

Research into the agricultural applications of this compound focuses on its potential as a new class of agrochemicals aimed at improving crop yield and pest resistance.

- Case Study : Investigations into indazole derivatives have shown promise in developing formulations that can enhance plant resilience against environmental stressors, contributing to sustainable agricultural practices .

Diagnostic Tools

Emerging studies are exploring the use of this compound in the development of diagnostic assays for early disease detection.

- Application Detail : The compound's ability to interact with specific biomarkers can facilitate the design of sensitive diagnostic tools, aiding in timely medical interventions.

Mécanisme D'action

The mechanism of action of 1H-Indazol-1-amine involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases by binding to their active sites.

Apoptosis Induction: Some derivatives of this compound can induce apoptosis in cancer cells by affecting the p53/MDM2 pathway.

Immune Modulation: It can modulate immune responses by interacting with immune cell receptors.

Comparaison Avec Des Composés Similaires

1H-Indazol-1-amine can be compared with other similar compounds such as:

1H-Indazole: Lacks the amine group, making it less reactive in certain chemical reactions.

2H-Indazole: A tautomeric form that is less thermodynamically stable than 1H-Indazole.

Imidazole: A five-membered ring containing two nitrogen atoms, used in different applications such as antifungal agents.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and its potential as a pharmacophore in drug design further highlight its significance .

Activité Biologique

1H-Indazol-1-amine is a compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant pharmacological studies.

Overview of this compound

This compound is an indazole derivative characterized by a five-membered aromatic ring containing nitrogen. The indazole scaffold is recognized for its potential as a pharmacophore in drug development, particularly in anticancer agents.

The anticancer activity of this compound and its derivatives has been attributed to several mechanisms:

- Inhibition of Kinases : Compounds derived from indazole have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, derivatives like 6-aminoindazole have demonstrated potent inhibitory effects against pan-Pim kinases, which are implicated in tumor growth and survival .

- Induction of Apoptosis : Studies indicate that certain indazole derivatives can induce apoptosis in cancer cells. For example, 2f, a derivative of indazole, was found to increase the expression of pro-apoptotic proteins (Bax and cleaved caspase-3) while decreasing anti-apoptotic proteins (Bcl-2) in breast cancer cells .

In Vitro Studies

A series of studies have assessed the cytotoxicity and anti-proliferative effects of this compound derivatives across various cancer cell lines. Key findings include:

Case Studies

Case Study 1: Anticancer Properties of N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)

In a study focused on the synthesis and evaluation of various indazole derivatives, compound 9f exhibited significant anti-proliferative activity with an IC50 value of 14.3 μM against HCT116 human colorectal cancer cells. Importantly, it showed minimal cytotoxicity towards normal lung fibroblast cells (IC50 >100 μM), indicating its potential as a selective anticancer agent .

Case Study 2: Induction of Apoptosis by Compound 2f

Another study investigated the effects of compound 2f on the breast cancer cell line, 4T1. Treatment with varying concentrations led to a dose-dependent increase in apoptosis, evidenced by increased levels of reactive oxygen species (ROS) and loss of mitochondrial membrane potential (ΔΨm). This compound's mechanism was linked to the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic factors .

Propriétés

IUPAC Name |

indazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-10-7-4-2-1-3-6(7)5-9-10/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUUZXDACSQYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472031 | |

| Record name | 1H-Indazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33334-08-6 | |

| Record name | 1H-Indazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.